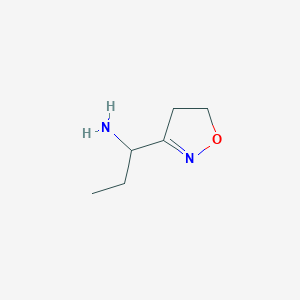
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound that contains an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkenes or alkynes to form the oxazoline ring . The reaction typically occurs at room temperature in methanol or other solvents, with reaction times varying from 5 to 10 hours depending on the specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets through its oxazoline ring and amine group. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the propan-1-amine group.
1,2-Oxazole: Contains an oxazole ring but differs in the degree of saturation and functional groups.
Imidazole: Another heterocyclic compound with a different ring structure and nitrogen positioning.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is unique due to its combination of an oxazoline ring and an amine group, which provides distinct chemical reactivity and potential biological activity .
Biological Activity
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound notable for its oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
The molecular formula of this compound is C6H12N2O with a molecular weight of approximately 128.17 g/mol. Its IUPAC name is derived from its structural components, highlighting the oxazole moiety which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | SIYXLAVEVANSAK-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The biological activity of this compound can be attributed to its ability to interact with specific biological targets.
The mechanism through which this compound exerts its effects may involve the inhibition of key enzymes or receptors that are implicated in various disease processes. For instance, oxazole derivatives have been shown to inhibit certain kinases and other enzymes related to cancer progression and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives:
- Anticancer Activity : A study demonstrated that oxazole derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines (source needed).
- Antimicrobial Properties : Research has indicated that oxazole-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways (source needed).
- Enzyme Inhibition : A profiling study of various compounds revealed that certain oxazole derivatives could act as inhibitors for enzymes such as kinases and phosphatases, which are crucial in cellular signaling and regulation (source needed).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Isoxazole derivatives | Antimicrobial | Inhibition of cell wall synthesis |
| 1,2,4-Oxadiazoles | Anticancer | Targeting signaling pathways |
| Other oxazole derivatives | Enzyme inhibition | Competitive inhibition of enzymes |
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3 |
InChI Key |
UNSJLLPJFJIFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















